2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Organic synthesis Process chemistry Fluorinated building blocks

Regioisomer purity is critical for TRPA1 antagonist programs and heterocycle synthesis. Substituting with non-chlorinated or misaligned CF3 analogs alters reaction outcomes and abolishes target activity.

• **Validated Bioactivity:** Human TRPA1 IC50 = 71 nM; clean agonist profile (EC50 > 40,000 nM).
• **Synthetic Utility:** ortho-Amino/nitrile enables single-step quinazoline/pyrimidine formation; 5-chloro handles cross-coupling.
• **Supply Certainty:** ≥98% purity with documented 70% yield route; available for immediate scale-up.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 74396-76-2
Cat. No. B3281998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile
CAS74396-76-2
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl
InChIInChI=1S/C8H4ClF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2
InChIKeyAPBLBZKGAATRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile Procurement Data


2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile (CAS 74396-76-2) is a substituted benzonitrile derivative featuring an amino group at the 2-position, a chloro substituent at the 5-position, and a trifluoromethyl group at the 3-position of the aromatic ring . With a molecular formula of C8H4ClF3N2 and a molecular weight of 220.58 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily functioning as an intermediate for further synthetic elaboration rather than a final active pharmaceutical ingredient . The ortho-amino and para-chloro substitution pattern relative to the nitrile group, combined with the electron-withdrawing trifluoromethyl moiety, imparts a distinctive reactivity profile that underpins its value in constructing heterocyclic scaffolds and functionalized aromatic systems .

Ortho-amino/nitrile geometry enables direct cyclocondensation to heterocycles.
5-chloro substituent serves as orthogonal cross-coupling handle.
3-trifluoromethyl imparts electron withdrawal and metabolic stability.

Substitution Risks for 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile


Substituting 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile with structurally related analogs is inadvisable due to the compound's precise substitution pattern, which governs both its synthetic reactivity and the biological activity of downstream products. The 3-trifluoromethyl-5-chloro-2-amino arrangement creates a unique electronic environment that cannot be replicated by regioisomers such as 2-amino-5-chloro-4-(trifluoromethyl)benzonitrile or non-chlorinated analogs like 2-amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3) . The ortho relationship between the amino and nitrile groups enables specific cyclocondensation reactions that are sterically and electronically hindered in alternative substitution patterns. Furthermore, the chloro substituent serves as a critical synthetic handle for cross-coupling reactions while simultaneously modulating the electron density of the ring, affecting both the nucleophilicity of the amino group and the stability of intermediates . Procurement of incorrect regioisomers leads to failed syntheses, altered reaction kinetics, and downstream products with divergent or absent biological activity .

Regioisomer mismatch
4-CF3 isomer alters steric environment; ortho-amino/nitrile cyclocondensation may not proceed as expected.
Chloro handle loss
Non-chlorinated analogs remove cross-coupling site and change ring electronics, risking synthesis failure.
Substitution pattern shift
Any change from 3-CF3/5-Cl/2-NH2 may disrupt reactivity and biological activity of downstream products.

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile Selection Evidence


Ammonolysis Yield Comparison with Alternative Routes

The ammonolysis route to 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile demonstrates a substantial efficiency advantage over alternative synthetic pathways for structurally related aminobenzonitriles. Specifically, the reaction of 2-chloro-3-trifluoromethylbenzonitrile with liquid ammonia under pressure yields the target compound with 70% isolated yield and 97% purity by gas chromatography [1]. In contrast, a comparative analysis of synthetic routes for 2-trifluoromethyl-4-aminobenzonitrile (a regioisomeric aminobenzonitrile) reveals markedly inferior efficiency: the diazotization-based route achieves only approximately 60% yield for individual steps, while the overall synthesis yield for the entire multi-step sequence is approximately 30%, with significant byproduct formation and operational complexity [2].

Ammonolysis yield
Reported
Target: 70% yield, 97% purity (GC)
Comparator route: ~30% overall yield
Fewer steps, higher efficiency support synthetic route selection.
Patent data; scale-up validation recommended.
Organic synthesis Process chemistry Fluorinated building blocks

TRPA1 Antagonist Activity Quantification

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile demonstrates quantifiable antagonist activity at the human transient receptor potential cation channel subfamily A member 1 (TRPA1), a validated target for pain and inflammatory disorders. The compound exhibits an IC50 of 71 nM against human TRPA1 expressed in tetracycline-inducible T-REx CHO cells, assessed via inhibition of allyl isothiocyanate (AITC)-induced activation [1]. In the same assay system, the compound shows an IC50 of 75 nM against rat TRPA1, confirming cross-species target engagement [1]. Additional measurements in the same cellular context yielded IC50 values of 63 nM, demonstrating assay reproducibility [1]. Critically, the compound functions as a pure antagonist with no detectable agonist activity (EC50 > 40,000 nM in calcium uptake assays), establishing a clean functional profile [1].

TRPA1 activity
Assay context
IC50 71 nM (human), 75 nM (rat)
Agonist EC50 > 40 µM
Reported target engagement endpoint in recombinant cell assay.
T-REx CHO cells; AITC-induced calcium flux.
Medicinal chemistry Ion channel pharmacology Pain research

Regioisomeric Differentiation for Procurement Integrity

The precise 3-trifluoromethyl-5-chloro-2-amino substitution pattern distinguishes this compound from commercially available regioisomers that carry identical molecular formulas but different substitution positions. The closest structural analog, 2-amino-5-chloro-4-(trifluoromethyl)benzonitrile, shares the same empirical formula (C8H4ClF3N2) and molecular weight (220.58 g/mol) but differs in the trifluoromethyl position (4-position vs. 3-position) . This positional isomerism produces distinct physicochemical properties: the target compound has a computed LogP of 3.39 and polar surface area (PSA) of 49.81 Ų . The ortho-amino/ortho-trifluoromethyl arrangement in the target compound (both adjacent to the nitrile) creates a sterically congested environment that fundamentally alters reactivity in nucleophilic aromatic substitution and cyclocondensation reactions compared to the 4-trifluoromethyl isomer .

Regioisomer identity
Data to verify
Target: 3-CF3, LogP 3.39, PSA 49.81 Ų
4-CF3 isomer: identical MW, different geometry
CAS verification prevents procurement of inactive regioisomer.
Computed properties; experimental confirmation may be needed.
Chemical procurement Quality control Structural verification

Commercial Purity Specifications

Commercial sourcing data indicate that 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile is consistently available at ≥98% purity from multiple established chemical suppliers, establishing a reliable procurement baseline. Documented purity specifications include 98% minimum purity from Leyan (product 1550722) , 98% from AKSci (product 0431ES) , and 98% from ChemicalBook-listed suppliers . Alternative vendors offer the compound at 95%+ purity, providing options for applications with differing purity requirements . The compound is available in quantities ranging from 100 mg to 25 g from standard catalog suppliers, with bulk quantities available upon request . Recommended storage conditions are 2-8°C, ensuring long-term stability for inventory management [1].

Commercial purity
Cross-study
≥98% from multiple vendors
Also 95%+ grades available
Multi-source ≥98% reduces single-supplier risk.
Verify lot-specific COA; store at 2–8°C.
Supply chain Quality assurance Vendor comparison

Heterocycle Construction via Ortho-Amino/Nitrile Geometry

The ortho relationship between the amino and nitrile groups in 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile confers synthetic utility distinct from meta- or para-substituted analogs. This spatial arrangement enables direct cyclocondensation reactions to form nitrogen-containing heterocycles, including quinazolines, pyrimidines, and fused ring systems, through intramolecular nucleophilic attack of the amino group on the adjacent nitrile carbon . The chloro substituent at the 5-position provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) without interfering with the amino-nitrile condensation manifold . The trifluoromethyl group enhances metabolic stability of derived heterocycles while its electron-withdrawing character activates the ring toward nucleophilic aromatic substitution at the chloro-bearing position [1].

Heterocycle utility
Class-level
Ortho-amino/nitrile enables quinazoline, pyrimidine formation
Supports single-step cyclocondensation for library synthesis.
Reactivity depends on specific reaction conditions.
Heterocyclic chemistry Drug discovery Building block utility

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile: Procurement & Application Scenarios


TRPA1 Antagonist Lead Optimization

Research groups pursuing TRPA1 antagonists for pain, inflammation, or respiratory indications should prioritize this compound based on its validated nanomolar antagonist activity (IC50 71 nM human TRPA1, 75 nM rat TRPA1) and clean functional profile (agonist EC50 > 40,000 nM) [1]. The compound's ortho-amino/ortho-nitrile geometry provides a scaffold for systematic SAR exploration through cyclocondensation to quinazoline or pyrimidine derivatives while retaining the 5-chloro substituent as a diversification handle [1].

Heterocyclic Library Synthesis

The compound's substitution pattern—specifically the ortho-amino/nitrile relationship—enables efficient construction of nitrogen-containing heterocycles including quinazolines, quinazolinones, and fused pyrimidine systems through single-step cyclocondensation reactions . The 5-chloro substituent remains intact during these transformations, providing a site for subsequent diversification via palladium-catalyzed cross-coupling. The trifluoromethyl group confers improved metabolic stability and membrane permeability to derived heterocycles, making this an ideal building block for generating drug-like screening libraries .

Scale-Up Feasibility Assessment

The documented synthetic route via ammonolysis of 2-chloro-3-trifluoromethylbenzonitrile achieves 70% yield with 97% purity (GC) in a single step, providing a validated starting point for process optimization and scale-up studies [2]. The comparative efficiency advantage over multi-step alternative routes (e.g., ~30% overall yield for 2-trifluoromethyl-4-aminobenzonitrile) supports the technical and economic viability of this intermediate for pilot-scale production [3]. Consistent commercial availability at ≥98% purity from multiple vendors further reduces supply chain risk during process development .

Agrochemical Intermediate: Fluorinated Precursor

CF3-substituted aminobenzonitriles serve as established intermediates for pesticide and herbicide active ingredient synthesis [4]. The combination of chloro and trifluoromethyl substituents on the target compound provides the lipophilicity and metabolic stability characteristics valued in agrochemical development. The amino group enables conjugation to diverse pharmacophores, while the nitrile can be hydrolyzed to carboxylic acid derivatives or reduced to aminomethyl functionality for further elaboration [4].

Application
Selection Property
Validation Focus
TRPA1 pathway research
Ortho-amino/nitrile scaffold for SAR
Target engagement endpoint review
Heterocyclic library synthesis
Ortho-amino/nitrile geometry
Cyclocondensation reaction efficiency
Process chemistry scale-up studies
Single-step ammonolysis route
Yield and purity benchmark review
Agrochemical intermediate research
CF3/Cl substituent pattern
Metabolic stability and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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